molecular formula C20H25NO2 B11938694 N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 448198-47-8

N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B11938694
CAS No.: 448198-47-8
M. Wt: 311.4 g/mol
InChI Key: CNYKWXSQSZSBHE-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a dimethylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-butylaniline with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide: can be compared with other amides such as N-(4-butylphenyl)-2-(2,4-dichlorophenoxy)acetamide and N-(4-butylphenyl)-2-(2,4-dimethoxyphenoxy)acetamide.

    Uniqueness: The presence of the butyl group and the specific substitution pattern on the phenyl rings can influence the compound’s physical and chemical properties, making it unique compared to other similar compounds.

Highlighting Uniqueness

    Structural Features: The specific arrangement of the butyl and dimethyl groups can affect the compound’s reactivity and interaction with biological targets.

    Applications: The unique structure may confer specific biological activities or industrial applications that are not observed with other similar compounds.

Properties

CAS No.

448198-47-8

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H25NO2/c1-4-5-6-17-8-10-18(11-9-17)21-20(22)14-23-19-12-7-15(2)13-16(19)3/h7-13H,4-6,14H2,1-3H3,(H,21,22)

InChI Key

CNYKWXSQSZSBHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C

Origin of Product

United States

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